Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate
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Overview
Description
Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate is a complex organic compound with the molecular formula C17H23NO2 This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrrole ring system It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate can be compared with other similar compounds, such as:
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds share a similar pyrrole ring system but differ in their substitution patterns and functional groups.
N-substituted pyrroles: These compounds have different substituents on the nitrogen atom, which can significantly alter their chemical and biological properties.
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl 2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16(19)17-10-6-9-15(17)12-18(13-17)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
InChI Key |
HBNXMCCRTBBRNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC1CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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